(R,R)-Glycopyrrolate

Description

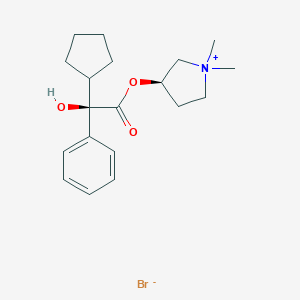

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58493-54-2, 475468-09-8 | |

| Record name | threo-Glycopyrronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrrolate, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOPYRROLATE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOPYRROLATE, (2R,3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Glycopyrrolate: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,R)-Glycopyrrolate is a potent and long-acting muscarinic antagonist that exerts its pharmacological effects through competitive inhibition of acetylcholine (B1216132) at muscarinic receptors. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, with a focus on its receptor binding, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound is the R,R-enantiomer of glycopyrrolate (B1671915), a quaternary ammonium (B1175870) compound. Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] By binding to these receptors, this compound prevents the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting the physiological responses mediated by these receptors.

Glycopyrrolate displays high affinity for all subtypes of muscarinic receptors (M1-M5), with a particular significance in its antagonism of M1, M2, and M3 receptors for its clinical effects.[1] While some studies suggest a degree of selectivity, it is generally considered to be a non-selective muscarinic antagonist.[1] The quaternary ammonium structure of glycopyrrolate limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[5][6]

The antagonistic action of glycopyrrolate at these receptors leads to a variety of physiological responses, including the reduction of salivary, tracheobronchial, and pharyngeal secretions, as well as the inhibition of bronchoconstriction and a decrease in gastrointestinal motility.[3][4][6]

Receptor Binding Affinity and Kinetics

The affinity of glycopyrrolate for muscarinic receptors has been quantified in numerous studies, primarily through radioligand binding assays. These studies typically utilize cell membranes expressing specific muscarinic receptor subtypes and measure the displacement of a radiolabeled ligand by glycopyrrolate.

Table 1: Muscarinic Receptor Binding Affinities of Glycopyrrolate

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M1 | Rat Cerebral Cortex | [3H]-Telenzepine | 1.1 ± 0.2 | [7] |

| M2 | Rat Heart | [3H]-NMS | 1.8 ± 0.3 | [7] |

| M3 | Rat Salivary Glands | [3H]-NMS | 0.9 ± 0.1 | [7] |

| M1-M3 (undifferentiated) | Human Airway Smooth Muscle | [3H]-NMS | 0.5 - 3.6 | [1] |

| M1-M3 (undifferentiated) | Human Peripheral Lung | [3H]-NMS | 0.5 - 3.6 | [1] |

Ki (inhibition constant) represents the concentration of glycopyrrolate required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

Kinetic studies have revealed that glycopyrrolate exhibits a slow dissociation from muscarinic receptors in human airway smooth muscle, which contributes to its long duration of action.[1]

Downstream Signaling Pathways

The binding of an agonist, such as acetylcholine, to M1 and M3 muscarinic receptors initiates a signaling cascade through the Gq family of G proteins. This compound, as a competitive antagonist, blocks this cascade at its inception.

The key steps in the M1/M3 muscarinic receptor signaling pathway are as follows:

-

G Protein Activation: Upon agonist binding, the M1/M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein (Gαq).

-

Phospholipase C Activation: The activated Gαq-GTP complex dissociates from the βγ-subunits and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response (e.g., smooth muscle contraction).

By blocking the initial binding of acetylcholine, this compound prevents the activation of Gq and the subsequent downstream signaling events, thereby inhibiting the physiological response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To measure the ability of this compound to displace a radiolabeled antagonist from muscarinic receptors.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells transfected with human M3 receptor, rat cerebral cortex for M1, rat heart for M2, rat salivary glands for M3).[7]

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Telenzepine.[7]

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the potency of this compound as an antagonist by measuring its effect on the M3 receptor-mediated calcium response.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the M3 muscarinic receptor (e.g., CHO-K1 cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM, Fluo-4 AM, or the FLIPR Calcium Assay Kit.

-

Agonist: A muscarinic agonist such as acetylcholine or carbachol.

-

Antagonist: this compound in a range of concentrations.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FlexStation or FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for a specific time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader.

-

Agonist Addition: Use the instrument's integrated fluidics to add a fixed concentration of the agonist to all wells.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the agonist-induced calcium response).

-

Conclusion

This compound is a well-characterized muscarinic antagonist with high affinity for M1, M2, and M3 receptors. Its mechanism of action is centered on the competitive blockade of acetylcholine binding, leading to the inhibition of Gq-mediated downstream signaling pathways and a subsequent reduction in intracellular calcium mobilization. The slow dissociation kinetics of glycopyrrolate from muscarinic receptors contribute to its prolonged duration of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel muscarinic receptor modulators.

References

- 1. Glycopyrrolate | AChR | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 6. Glycopyrrolate - WikiAnesthesia [wikianesthesia.org]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (R,R)-Glycopyrrolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) muscarinic receptor antagonist, is a well-established therapeutic agent with a diverse range of clinical applications. Its anticholinergic properties are leveraged to control secretions, manage peptic ulcer disease, and as a bronchodilator in chronic obstructive pulmonary disease (COPD). Glycopyrrolate possesses two chiral centers, resulting in four stereoisomers: (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R). While the commercially available formulations are often a racemic mixture of the (3R,2'S) and (3S,2'R) enantiomers, this technical guide will focus on the pharmacological profile of the (R,R)-diastereomer of glycopyrrolate, also known as (3R,2'R)-glycopyrronium bromide. This document will provide a comprehensive overview of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. It is important to note that publicly available data specifically for the (R,R)-enantiomer is limited, and therefore, data for the racemic mixture and other stereoisomers will be presented for comparative context.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors, thereby inhibiting the actions of the endogenous neurotransmitter acetylcholine.[1][2] Its quaternary ammonium structure confers high polarity, which limits its ability to cross the blood-brain barrier, resulting in a predominantly peripheral mechanism of action with minimal central nervous system side effects.[1][3] The therapeutic effects of glycopyrrolate are attributed to its ability to reduce smooth muscle tone and inhibit glandular secretions.[1]

The stereochemistry of glycopyrrolate plays a crucial role in its pharmacological activity. Research indicates that the (3R,2'S)-enantiomer possesses the most potent anticholinergic activity. However, this guide will focus on the available data for the (R,R)-enantiomer as requested, while also providing a comparative analysis with other stereoisomers and the racemic mixture to offer a complete pharmacological landscape.

Mechanism of Action

(R,R)-Glycopyrrolate, like other glycopyrrolate isomers, exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. The clinical effects of glycopyrrolate are primarily mediated through its antagonism of M1, M2, and M3 receptors.

-

M1 Receptors: Found predominantly in the central nervous system and on gastric parietal cells. Antagonism of M1 receptors contributes to the reduction of gastric acid secretion.[]

-

M2 Receptors: Primarily located in the heart and on presynaptic nerve terminals. Blockade of M2 receptors can lead to an increase in heart rate (tachycardia).[5]

-

M3 Receptors: Located in smooth muscle (e.g., in the bronchi, gastrointestinal tract, and bladder) and exocrine glands. Antagonism of M3 receptors leads to smooth muscle relaxation (bronchodilation, reduced gut motility) and decreased secretions (salivary, bronchial, sweat).[6]

The following diagram illustrates the general signaling pathways of M1/M3 and M2 muscarinic receptors.

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Pharmacodynamics

The pharmacodynamic properties of glycopyrrolate are characterized by its affinity for muscarinic receptors and its functional antagonism of acetylcholine-induced responses.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with unlabeled test compounds. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Racemic Glycopyrrolate

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M1 | Rat Cerebral Cortex | [³H]-Pirenzepine | 0.60 | [8] |

| M2 | Rat Heart | [³H]-AF-DX 384 | 0.03 | [8] |

| M2 | Rat Ventricle | [³H]-N-Methylscopolamine | 1.89 | [5] |

| M3 | Rat Salivary Gland | [³H]-N-Methylscopolamine | 1.69 | [5] |

| M1-M3 (undifferentiated) | Human Airway Smooth Muscle | [³H]-N-Methylscopolamine | 0.5 - 3.6 | [9][10] |

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Functional Antagonism

Functional assays, such as isolated organ bath experiments, are used to quantify the antagonistic potency of a compound. The pA2 value, derived from a Schild plot, is a measure of the antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonist Potency (pA2) of Racemic Glycopyrrolate

| Receptor Subtype (Agonist) | Tissue Preparation | pA2 Value | Reference |

| M2 (Carbachol) | Guinea-pig Atrium | 8.16 | [8] |

| M2 (Acetylcholine) | Guinea-pig Atrium | 8.39 | [8] |

| M3 (Methacholine) | Guinea-pig Ileum | 10.31 | [11] |

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Pharmacokinetics

The pharmacokinetic profile of glycopyrrolate is characterized by its quaternary ammonium structure, which results in low lipid solubility and limited absorption and distribution.

Absorption

-

Oral: Oral bioavailability of glycopyrrolate is generally low and variable.[12]

-

Intramuscular: Following intramuscular administration, glycopyrrolate is rapidly absorbed, with peak plasma concentrations reached in approximately 16-30 minutes.[6][13]

-

Intravenous: Onset of action is rapid, typically within one minute.[1]

-

Inhalation: When administered via inhalation, systemic absorption is low, leading to localized effects in the lungs with minimal systemic side effects.[14]

Distribution

Due to its high polarity, glycopyrrolate has a limited volume of distribution and does not readily cross the blood-brain barrier, which accounts for its low incidence of central nervous system side effects.[1][3]

Metabolism and Excretion

Glycopyrrolate is primarily excreted unchanged in the urine and bile.[1][12] Metabolism plays a minor role in its elimination. The elimination half-life is relatively short, varying with the route of administration.[12] A study on the urinary excretion of inhaled glycopyrrolate showed that the (3S,2'R) and (3R,2'S) enantiomers are excreted in similar amounts.[14]

Table 3: Pharmacokinetic Parameters of Racemic Glycopyrrolate

| Parameter | Route of Administration | Value | Species | Reference |

| Tmax | Intramuscular (8 µg/kg) | 16.1 min | Human | [13] |

| Intramuscular (6 µg/kg) | 27.5 min | Human | [12] | |

| Cmax | Intramuscular (8 µg/kg) | - | Human | [13] |

| Intramuscular (6 µg/kg) | 3.47 µg/L | Human | [12] | |

| Elimination Half-life (t½) | Intravenous (6 µg/kg) | 0.83 h | Human | [12] |

| Intramuscular (8 µg/kg) | 75.4 min | Human | [13] | |

| Oral | 3.0 h | Human | [] | |

| Volume of Distribution (Vd) | Intravenous (6 µg/kg) | 0.64 L/kg | Human | [12] |

| Total Plasma Clearance | Intravenous (6 µg/kg) | 0.54 L/kg/h | Human | [12] |

| Urinary Excretion (unchanged) | Intramuscular (8 µg/kg) | 49.3% within 3h | Human | [13] |

Note: The data presented is for racemic glycopyrrolate. Specific data for the (R,R)-enantiomer is limited.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of this compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

This compound test compound.

-

Non-specific binding control (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General experimental workflow for a radioligand binding assay.

Isolated Organ Bath Experiment

This protocol outlines a general procedure for assessing the functional antagonist activity of this compound on smooth muscle contractility.

Objective: To determine the pA2 value of this compound against an agonist-induced contraction in an isolated tissue preparation.

Materials:

-

Isolated tissue (e.g., guinea pig ileum or trachea).

-

Organ bath system with a force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound test compound.

Procedure:

-

Tissue Preparation: Dissect the desired tissue from a euthanized animal and mount it in the organ bath containing physiological salt solution maintained at 37°C and aerated with carbogen.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with regular washing.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly and incubate it with a known concentration of this compound for a predetermined time.

-

Antagonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: Plot the log(agonist concentration) versus the response for each concentration of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line gives the pA2 value.

Figure 3: General experimental workflow for an isolated organ bath experiment and Schild analysis.

Clinical Studies

Clinical trials with glycopyrrolate have demonstrated its efficacy and safety in various indications. In patients with COPD, inhaled glycopyrrolate has been shown to improve lung function and reduce symptoms.[15] Topical formulations have been effective in treating hyperhidrosis (excessive sweating).[16][17] Oral glycopyrrolate is used to reduce chronic drooling in pediatric patients with neurological conditions.[1] While these studies have primarily used racemic glycopyrrolate, they provide a strong foundation for the clinical potential of its active enantiomers. Specific clinical trial data for this compound is not widely available.

Conclusion

This compound is a peripherally acting muscarinic antagonist with the potential for a range of therapeutic applications. While there is a significant body of evidence supporting the clinical use of racemic glycopyrrolate, there is a notable lack of specific pharmacological data for the (R,R)-enantiomer in the public domain. The available data on related stereoisomers suggest that the anticholinergic potency of glycopyrrolate is highly dependent on its stereochemistry, with the (3R,2'S)-enantiomer being the most active. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its potential therapeutic advantages over the racemic mixture and other stereoisomers. This technical guide provides a comprehensive overview of the current understanding of glycopyrrolate's pharmacology and a framework for future investigations into the specific properties of the (R,R)-enantiomer.

References

- 1. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. reallifepharmacology.com [reallifepharmacology.com]

- 3. Glycopyrrolate - WikiAnesthesia [wikianesthesia.org]

- 5. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycopyrrolate | AChR | TargetMol [targetmol.com]

- 11. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycopyrrolate: pharmacokinetics and some pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of i.m. glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and safety of glycopyrrolate/eFlow® CS (nebulized glycopyrrolate) in moderate-to-very-severe COPD: Results from the glycopyrrolate for obstructive lung disease via electronic nebulizer (GOLDEN) 3 and 4 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A randomised controlled trial of topical glycopyrrolate, the first specific treatment for diabetic gustatory sweating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis of Enantiomerically Pure (R,R)-Glycopyrronium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R,R)-glycopyrronium bromide, a potent and long-acting muscarinic antagonist. The document details the stereospecific synthetic pathway, including the preparation of key chiral intermediates, their subsequent esterification and quaternization, and the final purification to yield the desired (3R,2'R)-diastereomer. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action are provided to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Glycopyrronium (B1196793) bromide is a quaternary ammonium (B1175870) anticholinergic agent that competitively blocks muscarinic receptors, thereby inhibiting cholinergic transmission.[1] It is widely used in medicine to reduce secretions, treat peptic ulcers, and as a bronchodilator for chronic obstructive pulmonary disease (COPD).[1] Glycopyrronium bromide possesses two chiral centers, resulting in four possible stereoisomers. The enantiomerically pure (R,R)-glycopyrronium bromide has been a subject of significant interest due to its potential for increased therapeutic efficacy and reduced side effects compared to the racemic mixture. This guide focuses on the enantioselective synthesis of the (R,R)-isomer, providing a detailed roadmap for its preparation in a laboratory setting.

Synthetic Pathway Overview

The enantioselective synthesis of (R,R)-glycopyrronium bromide is a multi-step process that hinges on the use of chiral starting materials to control the stereochemistry of the final product. The general synthetic strategy involves three key stages:

-

Synthesis of Chiral Precursors: The preparation of enantiomerically pure (R)-cyclopentylmandelic acid and (R)-1-methyl-3-pyrrolidinol is the foundational step.

-

Esterification and Quaternization: The chiral acid and alcohol are coupled through an esterification reaction, followed by quaternization of the resulting tertiary amine with methyl bromide to form the glycopyrronium bromide diastereomeric mixture.

-

Diastereomeric Resolution: The final and crucial step is the separation of the desired (R,R)-diastereomer from the other diastereomers, typically achieved through selective recrystallization.

Experimental Protocols

Synthesis of (R)-Cyclopentylmandelic Acid

The synthesis of (R)-cyclopentylmandelic acid can be achieved through various methods, including the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture. One common approach involves the Grignard reaction of cyclopentylmagnesium bromide with benzoylformic acid, followed by chiral resolution.

Protocol for Racemic α-Cyclopentylmandelic Acid Synthesis:

-

To a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous ethyl ether at 0°C, add cyclopentylmagnesium bromide ether solution (100 ml, 2M, 0.2 mol) dropwise.

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.

-

Treat the reaction mixture with 1 N HCl and extract the aqueous solution with ether.

-

Combine the ether extracts and treat with a K₂CO₃ solution.

-

Acidify the potassium carbonate solution with HCl and extract twice with ether.

-

Dry the ether solution with anhydrous sodium sulfate (B86663) and evaporate to yield the crude product.

-

Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid.

Chiral Resolution of Racemic α-Cyclopentylmandelic Acid:

Chiral resolution can be performed using a chiral resolving agent, such as (R)-α-phenylethylamine, followed by fractional crystallization to separate the diastereomeric salts. Alternatively, preparative chiral chromatography can be employed.

Synthesis of (R)-1-Methyl-3-pyrrolidinol

The synthesis of (R)-1-methyl-3-pyrrolidinol can be accomplished through the asymmetric reduction of 1-methyl-3-pyrrolidinone or by starting from a chiral precursor like (R)-malic acid.

A Representative Synthetic Protocol:

A multi-step synthesis starting from L-malic acid can be employed, involving condensation, carbonyl reduction, catalytic hydrogenation for debenzylation, and finally reductive alkylation to introduce the N-methyl group.

Synthesis of (R,R)-Glycopyrronium Bromide

This stage involves the coupling of the chiral precursors and the final quaternization and purification steps.

Step 1: Esterification of (R)-Cyclopentylmandelic Acid with (R)-1-Methyl-3-pyrrolidinol

-

A mixture of methyl (R)-cyclopentylmandelate and (R)-1-methyl-3-pyrrolidinol is heated in the presence of a catalytic amount of sodium methoxide (B1231860) in an inert solvent like toluene.

-

The reaction is driven to completion by the removal of methanol (B129727) via distillation.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The resulting (3R)-1-methylpyrrolidin-3-yl (R)-2-cyclopentyl-2-hydroxy-2-phenylacetate (glycopyrrolate base) is isolated and purified.

Step 2: Quaternization

-

Dissolve the purified (R,R)-glycopyrrolate base in a suitable solvent such as tert-butyl methyl ether.

-

Add a solution of methyl bromide (3 equivalents) in tert-butyl methyl ether.

-

Stir the reaction mixture, allowing the crystalline product, a mixture of (3R,2'R)- and (3R,2'S)-diastereomers, to precipitate.

-

Filter the crystalline product to obtain the crude diastereomeric mixture.

Step 3: Diastereomeric Separation by Recrystallization

-

Dissolve the crude diastereomeric mixture in a minimal amount of hot methanol.

-

Slowly add ethyl acetate (B1210297) and then diethyl ether to induce crystallization.

-

Allow the solution to stand for two days to facilitate the selective crystallization of the (3R,2'R)-isomer.

-

Collect the crystals by filtration and repeat the recrystallization process to achieve high diastereomeric purity.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of glycopyrronium bromide. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Step | Product | Typical Yield | Purity/Enantiomeric Excess |

| Synthesis of Chiral Precursors | |||

| Chiral Resolution of α-Cyclopentylmandelic Acid | (R)-Cyclopentylmandelic Acid | 30-40% (after resolution) | >99% ee |

| Synthesis of (R)-1-Methyl-3-pyrrolidinol | (R)-1-Methyl-3-pyrrolidinol | 60-70% | >99% ee |

| Final Synthesis and Purification | |||

| Esterification & Quaternization (Crude) | Diastereomeric Mixture of Glycopyrronium Bromide | ~93% (quaternization step) | ~1:1 ratio of (3R,2'R) to (3R,2'S) |

| Recrystallization | Enantiomerically Pure (R,R)-Glycopyrronium Bromide | ~50% (from crude mixture) | >98% de |

| Overall Yield (from glycopyrrolate (B1671915) base) | Enantiomerically Pure (R,R)-Glycopyrronium Bromide | 20-30% | >99.8% diastereomeric purity |

Visualization of Workflow and Mechanism of Action

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of enantiomerically pure (R,R)-glycopyrronium bromide.

References

(R,R)-Glycopyrrolate Stereoisomers and Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, is a cornerstone in the management of conditions characterized by excessive cholinergic activity. Its clinical efficacy is intrinsically linked to its stereochemistry, as the molecule possesses two chiral centers, giving rise to four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of glycopyrrolate, with a particular focus on the pharmacologically active (R,R)-enantiomer. We delve into the pharmacological distinctions between the isomers, detailing their binding affinities for muscarinic acetylcholine (B1216132) receptors (mAChRs) and the consequential impact on their therapeutic profiles. Furthermore, this guide outlines key experimental protocols for the synthesis, separation, and analysis of these stereoisomers, and presents a detailed visualization of the underlying muscarinic receptor signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of glycopyrrolate and its derivatives.

Introduction to Glycopyrrolate and its Stereochemistry

Glycopyrrolate, chemically known as 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide, is a synthetic quaternary ammonium compound.[1] Its structure contains two chiral centers, one at the C2 position of the cyclopentylmandelic acid moiety and the other at the C3 position of the N-methylpyrrolidine ring.[2] This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers: (R,R)-glycopyrrolate and (S,S)-glycopyrrolate, and (R,S)-glycopyrrolate and (S,R)-glycopyrrolate.[2]

The commercially available glycopyrrolate is often a racemic mixture of the (R,S) and (S,R) enantiomers.[3] However, extensive pharmacological studies have demonstrated that the anticholinergic activity of glycopyrrolate resides predominantly in the (R,R)- and (R,S)-isomers, with the (R,R)-enantiomer exhibiting the highest potency.[4][5] This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer can offer a superior therapeutic index by minimizing off-target effects and reducing the metabolic load associated with inactive or less active isomers.

Pharmacology of Glycopyrrolate Stereoisomers

Glycopyrrolate exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[6] These G-protein coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the body and mediate a wide range of physiological functions.[6] The anticholinergic properties of glycopyrrolate make it effective in reducing secretions, treating peptic ulcers, and as a pre-anesthetic medication.[6]

The affinity of glycopyrrolate stereoisomers for different mAChR subtypes varies significantly, underscoring the importance of stereochemistry in its pharmacological profile.

Muscarinic Receptor Binding Affinities

The binding affinities of various glycopyrrolate stereoisomers and related compounds for human muscarinic receptors (M1-M4) have been determined through in vitro receptor binding assays. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Compound/Isomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |

| Glycopyrrolate (racemic) | 9.60 | - | 9.59 | - |

| SGM Isomers (Soft Glycopyrrolate Analogs) | ||||

| 2R3'S-SGM | 8.5 - 9.5 | 8.0 - 9.0 | 8.5 - 9.5 | 8.0 - 9.0 |

| 2R3'R-SGM | 8.5 - 9.5 | 8.0 - 9.0 | 8.5 - 9.5 | 8.0 - 9.0 |

| 2S3'S-SGM | 6.0 - 7.0 | 6.0 - 7.0 | 6.0 - 7.0 | 6.0 - 7.0 |

| 2S3'R-SGM | 6.0 - 7.0 | 6.0 - 7.0 | 6.0 - 7.0 | 6.0 - 7.0 |

| SGa Isomers (Zwitterionic Metabolite) | ||||

| 2R Isomers | 7.5 - 8.6 | 7.0 - 8.0 | 7.5 - 8.6 | 7.0 - 8.0 |

| 2S Isomers | 5.0 - 6.0 | 5.0 - 6.0 | 5.0 - 6.0 | 5.0 - 6.0 |

Data compiled from multiple sources.[4][5][6] SGM and SGa are soft anticholinergic analogs of glycopyrrolate.

As the data indicates, the 2R isomers consistently demonstrate significantly higher binding affinities (27 to 447 times for SGM isomers and 6 to 4467 times for SGa isomers) across all muscarinic receptor subtypes compared to their 2S counterparts.[4][5] This highlights the critical role of the 'R' configuration at the cyclopentylmandelic acid chiral center for potent receptor interaction. Among the SGM isomers, the 3'R isomers were found to be more active than the 3'S isomers.[4][5] For the fully resolved SGa isomers, the 1'S isomers consistently showed higher activity than the corresponding 1'R isomers.[4][5] Some isomers also exhibited a degree of M3/M2 receptor subtype selectivity.[4][5]

In Vivo Pharmacological Activity

The stereospecificity observed in receptor binding studies translates to differential in vivo pharmacological effects. In animal models, 2R-isomers of glycopyrrolate analogs have shown mydriatic (pupil-dilating) potencies similar to or exceeding that of glycopyrrolate and tropicamide.[4][5] Notably, these effects were of a shorter duration, suggesting a "soft" drug profile with localized activity and reduced potential for systemic side effects.[4][5]

The order of pharmacological potency for the eight fully resolved SGa isomers was determined to be: 2R3'S1'S ≈ 2R3'R1'S ≈ 2R3'S1'R > 2R3'R1'R > 2S3'R1'S > 2S3'S1'S ≈ 2S3'R1'R > 2S3'S1'R.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of specific glycopyrrolate stereoisomers requires a stereoselective approach. A general workflow for the synthesis of this compound is outlined below. This process typically involves the esterification of an optically pure mandelic acid derivative with an optically pure pyrrolidinol derivative, followed by quaternization.

Caption: Synthetic workflow for this compound.

Methodology:

-

Synthesis of (R)-Cyclopentylmandelic Acid: This can be achieved through various asymmetric synthesis routes, often involving a Grignard reaction with a chiral auxiliary or enzymatic resolution.

-

Synthesis of (R)-1-methyl-3-pyrrolidinol: This chiral amine can be prepared from commercially available starting materials using stereoselective reduction methods.

-

Esterification: (R)-Cyclopentylmandelic acid is coupled with (R)-1-methyl-3-pyrrolidinol. This reaction can be carried out via transesterification of a methyl ester of the acid with the alcohol in the presence of a catalyst like sodium methoxide.[7]

-

Quaternization: The resulting tertiary amine ester is then quaternized using methyl bromide to yield the final this compound product.[7]

-

Purification: The final product is purified by recrystallization to isolate the desired diastereomer.[7]

Chiral Separation and Analysis

The separation and analysis of glycopyrrolate stereoisomers are crucial for quality control and pharmacokinetic studies. Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

3.2.1. Chiral Capillary Electrophoresis

A practical method for the enantioseparation of glycopyrrolate has been developed using sulfated-β-cyclodextrin as a chiral selector.[8]

Protocol:

-

Capillary: Uncoated fused-silica capillary (e.g., 40 cm effective length, 50 μm i.d.).[8]

-

Background Electrolyte (BGE): 30 mM sodium phosphate (B84403) buffer (pH 7.0) containing 2.0% w/v sulfated-β-cyclodextrin.[8]

-

Separation Voltage: 20 kV.[8]

-

Temperature: 25°C.[8]

-

Detection: UV detection at a suitable wavelength.

This method has been validated for specificity, linearity, accuracy, and precision for the determination of enantiomeric impurities.[8]

3.2.2. Chiral High-Performance Liquid Chromatography

Chiral HPLC methods have also been developed for the separation of glycopyrrolate enantiomers.

Protocol:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol) with a basic additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 222 nm).[9]

Caption: Workflow for chiral analysis of glycopyrrolate.

Muscarinic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of glycopyrrolate stereoisomers for different muscarinic receptor subtypes.

Protocol:

-

Membrane Preparation: Membranes expressing the desired human muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.

-

Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor (glycopyrrolate isomer).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Muscarinic Acetylcholine Receptor Signaling Pathway

Glycopyrrolate, as a muscarinic antagonist, blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to its receptors, thereby inhibiting the downstream signaling cascades. The signaling pathways initiated by mAChR activation are dependent on the receptor subtype and the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization and reduced neuronal excitability.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Glycopyrrolate bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Muscarinic Receptor Affinity of (R,R)-Glycopyrrolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915) is a synthetically derived quaternary ammonium (B1175870) anticholinergic agent utilized for a range of clinical applications. It exists as a racemic mixture of four stereoisomers. This technical guide focuses on the muscarinic receptor affinity of the (R,R)-enantiomer of glycopyrrolate. While comprehensive binding data for this specific isomer across all five muscarinic receptor subtypes (M1-M5) remains elusive in publicly accessible literature, this document synthesizes the available quantitative data for racemic glycopyrrolate and provides strong evidence for the stereospecificity of this interaction, indicating that the (R,R)-enantiomer is the more potent of the stereoisomers. This guide also details the standard experimental protocols for determining muscarinic receptor affinity and illustrates the associated signaling pathways.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), inhibiting the action of acetylcholine. This antagonism leads to a variety of physiological effects, including reduced salivary, bronchial, and gastric secretions, as well as bronchodilation and decreased gastrointestinal motility. The clinical efficacy and side-effect profile of glycopyrrolate are directly related to its affinity for the different muscarinic receptor subtypes (M1, M2, M3, M4, and M5), which are distributed throughout the body.

Glycopyrrolate possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Commercially available glycopyrrolate is typically a racemic mixture. However, research into related anticholinergic agents has demonstrated significant stereoselectivity in their binding to muscarinic receptors. This guide specifically addresses the muscarinic receptor affinity of the (R,R)-glycopyrrolate enantiomer.

Quantitative Affinity Data

Table 1: Muscarinic Receptor Affinity of Racemic Glycopyrrolate

| Receptor Subtype | K_i_ (nM) | pK_i_ | Test System | Radioligand | Reference |

| M1 | 0.60 | 9.22 | Guinea-pig brain membranes | [³H]Pirenzepine | [1] |

| M2 | 0.03 | 10.52 | Guinea-pig brain membranes | [³H]AF-DX 384 | [1] |

| M1-M3 (undifferentiated) | 0.5 - 3.6 | - | Human peripheral lung and airway smooth muscle | [³H]-NMS | [2] |

Note: The pK_i_ values were calculated from the reported K_i_ values (pK_i_ = -log(K_i_)).

One study noted that glycopyrrolate exhibits a 3-5 fold higher affinity for M3 receptors compared to M1 and M2 receptors.[2] Functional studies have also reported pA2 values, a measure of antagonist potency, for glycopyrrolate, with values of 8.16–9.09 for the M2 receptor and pKB values of 10.31–11 for M1/M3 receptors.[2]

Research on stereoisomers of soft anticholinergics based on glycopyrrolate has shown that the 2R isomers are significantly more active than the 2S isomers, with activity differences ranging from 27 to 447 times for some derivatives.[3] This provides strong evidence that the (R,R)-enantiomer of glycopyrrolate is the eutomer, possessing a significantly higher affinity for muscarinic receptors than the other stereoisomers.

Experimental Protocols

The determination of muscarinic receptor affinity is primarily achieved through radioligand binding assays. The following is a generalized protocol for a competitive inhibition assay, a common method used to determine the inhibition constant (K_i_) of an unlabeled ligand (e.g., this compound).

Radioligand Competition Binding Assay

Objective: To determine the affinity (K_i_) of this compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Fluid.

-

Instrumentation: 96-well plates, pipettes, cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Store membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control (e.g., 1 µM atropine), radioligand, and cell membranes.

-

Competition: A specific concentration of this compound, radioligand, and cell membranes.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d))

-

Where [L] is the concentration of the radioligand used and K_d_ is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Visualizations

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These receptors primarily couple to G_q/11_ proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to G_i/o_ proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of acetylcholine to the receptor.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways Diagram

Caption: Simplified muscarinic receptor signaling pathways.

Conclusion

This compound is a potent muscarinic receptor antagonist. While a complete binding profile across all five receptor subtypes for this specific enantiomer is not fully detailed in the available literature, data from racemic glycopyrrolate and stereoselectivity studies of related compounds strongly indicate high affinity in the nanomolar range, with the (R,R)-enantiomer being the primary contributor to this activity. The established methodologies of radioligand binding assays provide a robust framework for the definitive characterization of its affinity profile. Understanding the specific interactions of this compound with each muscarinic receptor subtype is crucial for the continued development and optimization of therapies targeting the cholinergic system. Further research to fully elucidate the binding characteristics of the individual stereoisomers of glycopyrrolate is warranted.

References

- 1. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of N-substituted soft anticholinergics and their zwitterionic metabolite based on glycopyrrolate--syntheses and pharmacological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Preclinical Pharmacokinetics of (R,R)-Glycopyrrolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate (B1671915), a quaternary ammonium (B1175870) anticholinergic agent, is a synthetic compound utilized for its muscarinic antagonist properties in various clinical settings. It exists as a racemic mixture of four stereoisomers, with the (R,R)-enantiomer being one of the pharmacologically active forms. A thorough understanding of the pharmacokinetic profile of the specific (R,R)-enantiomer is crucial for optimizing its therapeutic use and safety profile. However, a comprehensive review of publicly available preclinical literature reveals a significant gap in enantiomer-specific pharmacokinetic data. The majority of published studies have been conducted using the racemic mixture of glycopyrrolate. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for racemic glycopyrrolate, alongside the methodologies employed in these studies. While direct quantitative data for (R,R)-glycopyrrolate remains elusive, this guide serves as a foundational resource, highlighting the current state of knowledge and underscoring the critical need for future stereospecific pharmacokinetic investigations.

Introduction

Glycopyrrolate acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, leading to a reduction in salivary, bronchial, and gastric secretions, as well as inhibition of vagal reflexes. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects compared to other anticholinergics like atropine. The stereochemistry of glycopyrrolate is complex, with two chiral centers resulting in four stereoisomers. The (R,R)- and (S,S)-enantiomers form one pair, while the (R,S)- and (S,R)-enantiomers form another. It is widely recognized that different enantiomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic properties. Therefore, characterizing the specific profile of this compound is essential for a complete understanding of its disposition and pharmacological effects in preclinical species.

Quantitative Pharmacokinetic Data (Racemic Glycopyrrolate)

The following tables summarize the available quantitative pharmacokinetic parameters for racemic glycopyrrolate in various preclinical species. It is imperative to note that these values represent the combined disposition of all stereoisomers and may not accurately reflect the pharmacokinetics of the individual (R,R)-enantiomer.

Table 1: Intravenous Administration of Racemic Glycopyrrolate in Horses

| Parameter | Thoroughbred Horses (n=6)[1] | Standardbred Horses[2] |

| Dose | 4 µg/kg/h (2-hr infusion) | 1 mg (bolus) |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Applicable | Not Applicable |

| AUC (0-inf) | Not Reported | 2.58 (2.28-2.88) ng*h/mL |

| t1/2α (distribution) | 0.12 h (7.2 min) | Not Reported |

| t1/2β (distribution) | 0.78 h | Not Reported |

| t1/2γ (elimination) | 13.2 h | Not Reported |

| Clearance (Cl) | Not Reported | 16.7 (13.6-21.7) mL/min/kg |

| Volume of Distribution (Vdss) | Not Reported | 3.69 (0.640-38.73) L/kg |

| Renal Clearance | Not Reported | 2.65 (1.92-3.59) mL/min/kg |

Table 2: Intramuscular Administration of Racemic Glycopyrrolate in Humans (for comparative context)

| Parameter | Value (n=6)[3] |

| Dose | 8 µg/kg |

| Cmax | 3.47 ± 1.48 µg/L |

| Tmax | 27.48 ± 6.12 min |

Experimental Protocols

Animal Models and Drug Administration

-

Horses: Studies in both Thoroughbred and Standardbred horses have been conducted.[1][2] Intravenous administration has been the primary route, either as a constant rate infusion or a bolus injection.[1][2] For infusions, a 14-gauge catheter is typically placed in the jugular vein.[1]

Sample Collection and Bioanalysis

-

Blood Sampling: Blood samples are collected at various time points post-administration into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method (LC-MS/MS): A common and sensitive method for the quantification of glycopyrrolate in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Solid-phase extraction (SPE) is often employed to extract glycopyrrolate from the plasma matrix.

-

Chromatography: Reversed-phase chromatography is used to separate glycopyrrolate from endogenous plasma components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection.

-

Pharmacokinetic Analysis

-

Pharmacokinetic parameters are typically calculated using non-compartmental or compartmental analysis with specialized software (e.g., WinNonlin). A three-compartment model has been used to describe the disposition of glycopyrrolate in horses.[2]

Metabolism and Excretion

-

Metabolism: In vitro studies using liver microsomes from mice, rats, and minipigs have shown that glycopyrrolate is metabolized, whereas metabolism in human liver microsomes is poor.[4] The major metabolic pathway is thought to be the formation of a carboxylic acid derivative (M9) through hydrolysis.[4] Multiple cytochrome P450 enzymes appear to be involved in the oxidative biotransformation of glycopyrronium.[4]

-

Excretion: After intravenous administration, a significant portion of the glycopyrrolate dose is excreted unchanged in the urine.[5] In horses, renal clearance accounts for approximately 11.3-24.7% of the total plasma clearance, suggesting that hepatic metabolism is the major route of elimination.[2]

Visualizations

Discussion and Future Directions

The current body of preclinical pharmacokinetic research on glycopyrrolate predominantly focuses on the racemic mixture. While this data provides a general understanding of the drug's disposition, it lacks the specificity required to fully characterize the behavior of the (R,R)-enantiomer. The development of stereospecific analytical methods, such as chiral chromatography, is a critical first step to enable future preclinical studies to investigate the pharmacokinetics of individual glycopyrrolate enantiomers.

Future research should aim to:

-

Conduct enantiomer-specific pharmacokinetic studies of this compound in relevant preclinical species (e.g., rats, dogs, non-human primates).

-

Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, volume of distribution, and half-life) for this compound.

-

Investigate the potential for stereoselective metabolism and excretion of glycopyrrolate enantiomers.

-

Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects to establish a clear exposure-response relationship.

Conclusion

This technical guide has synthesized the currently available preclinical pharmacokinetic data for glycopyrrolate. The conspicuous absence of specific data for the (R,R)-enantiomer highlights a significant knowledge gap in the preclinical development and understanding of this compound. The provided information on the pharmacokinetics of racemic glycopyrrolate, coupled with the detailed experimental methodologies, serves as a valuable reference for researchers in the field. It is anticipated that this guide will stimulate further research into the stereospecific pharmacokinetics of this compound, ultimately leading to a more refined and optimized therapeutic application of this important anticholinergic agent.

References

- 1. rmtcnet.com [rmtcnet.com]

- 2. Pharmacokinetics and pharmacodynamics of glycopyrrolate following a continuous-rate infusion in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycopyrrolate: pharmacokinetics and some pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: An In-depth Technical Guide

Executive Summary

Glycopyrrolate (B1671915) is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][3] Its peripheral action is leveraged for various therapeutic applications, including the reduction of secretions and the management of peptic ulcers and chronic obstructive pulmonary disease (COPD).[2][4] This guide synthesizes the available preclinical safety and toxicology data for glycopyrrolate, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key processes for researchers, scientists, and drug development professionals. While the data largely reflects the racemic mixture, it provides a foundational understanding of the toxicological profile of this class of compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period. For glycopyrrolate, these studies have established the median lethal dose (LD50) across various species and routes of administration.

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | 709 mg/kg | [5][6][7][8] |

| Mouse | Oral | 570 mg/kg | [5][6][9] |

| Rabbit | Oral | 2360 mg/kg | [5] |

| Rat | Intraperitoneal | 196 mg/kg | [6][7] |

| Mouse | Intraperitoneal | 90 mg/kg | [6] |

| Rat | Subcutaneous | 833 mg/kg | [6][7] |

| Mouse | Subcutaneous | 122 mg/kg | [6] |

| Rabbit | Intravenous | 29.1 mg/kg | [7] |

Experimental Protocols for Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) of glycopyrrolate.

-

Test Species: Typically conducted in rodents (e.g., rats, mice) and sometimes in non-rodents (e.g., rabbits).

-

Administration: The test substance is administered via various routes, including oral (gavage), intravenous, intraperitoneal, and subcutaneous, to assess toxicity associated with different exposure pathways.

-

Dosage: A range of doses is administered to different groups of animals.

-

Observation Period: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoints: The primary endpoint is the calculation of the LD50 value. Other observations include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are performed to evaluate the effects of a substance following prolonged exposure. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

A 13-week oral gavage study in mice and rats showed that glycopyrrolate was reasonably well-tolerated at doses up to 30 mg/kg/day in mice and 40 mg/kg/day in rats. The primary observed effect was pupil dilation, consistent with the drug's anticholinergic activity. No significant effects on hematology, clinical chemistry, organ weights, or gross pathology were reported at these levels.[10] In a 26-week inhalation toxicology study in rats, the target organs of toxicity were identified as the eyes (lenticular changes), lungs, seminal vesicles, and urinary bladder. The eye findings were considered to be related to the anticholinergic action of glycopyrrolate and were partially reversible.[11]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity tests and has not shown evidence of mutagenic or clastogenic potential.[2][10]

Table 2: Genotoxicity Studies of Glycopyrrolate (Racemic Mixture)

| Assay | Test System | Results | Reference(s) |

| Ames Test | Salmonella typhimurium | Negative | [10] |

| Chromosome Aberration Assay | Human Lymphocytes | Negative | [10] |

| Micronucleus Test | Rat | Negative | [10] |

Experimental Protocols for Genotoxicity Studies

-

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[12][13][14][15][16]

-

Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 fraction). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[12][13]

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Objective: To detect structural chromosome damage in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.

-

Methodology: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a specified incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).

-

Interpretation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates clastogenic potential.

-

Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.[17]

-

Methodology: Animals are treated with the test substance, usually via the intended clinical route of administration.[18] Bone marrow or peripheral blood is collected at appropriate time points after treatment.[17][18] The erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[17][19]

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to the control group indicates in vivo genotoxic potential.[17]

Carcinogenicity

Long-term carcinogenicity studies in animals have not been performed for glycopyrrolate.[10] However, the lack of genotoxic potential in the standard battery of assays suggests a low carcinogenic risk.[2]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.[20][21][22]

Reproduction studies with glycopyrrolate were conducted in rats and rabbits. In these studies, no teratogenic effects on the fetus were observed.[23] In a pre-and post-natal development study in rats, a decrease in pup mean body weight was observed, which recovered after nursing, with no other developmental effects noted. Impairment of fertility was observed in male and female rats at a subcutaneous dose of 1.88 mg/kg/day, based on findings of decreased corpora lutea, implantation sites, and live fetuses. No effects on fertility were observed at a subcutaneous dose of 0.63 mg/kg/day.[11]

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential for a substance to cause adverse effects on vital physiological functions. Glycopyrrolate, as an anticholinergic agent, is expected to have effects on the cardiovascular, respiratory, and central nervous systems. Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which minimizes its central nervous system side effects.[2][24] The primary pharmacological effects are peripheral, such as inhibition of salivary, bronchial, and gastric secretions, and effects on heart rate.[1][25]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Glycopyrrolate